molecular formula C17H18N6OS2 B12480818 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B12480818
M. Wt: 386.5 g/mol
InChI Key: NHDHFZMIBVHTII-UHFFFAOYSA-N
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Description

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving diamines and carbonyl compounds.

    Thiazole Ring Formation: The thiazole ring is formed via cyclization reactions involving thioureas and α-haloketones.

    Coupling Reactions: The pyrimidine and thiazole rings are then coupled using a sulfanyl linkage.

    Final Assembly: The butanamide group is introduced through amidation reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is unique due to its specific combination of pyrimidine, thiazole, and butanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N6OS2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C17H18N6OS2/c1-2-12(26-17-21-13(18)8-14(19)22-17)15(24)23-16-20-11(9-25-16)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3,(H,20,23,24)(H4,18,19,21,22)

InChI Key

NHDHFZMIBVHTII-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC(=CC(=N3)N)N

Origin of Product

United States

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